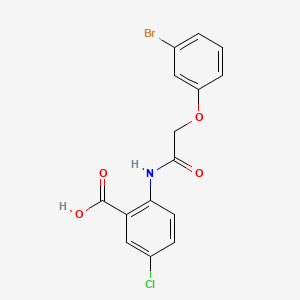![molecular formula C7H14ClNOSi B14455883 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- CAS No. 76128-61-5](/img/structure/B14455883.png)
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- is an organic compound with the molecular formula C7H14ClNOSi and a molecular weight of 191.73 g/mol . This compound is a derivative of pyrrolidinone, where a chlorodimethylsilyl group is attached to the nitrogen atom of the pyrrolidinone ring. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- typically involves the reaction of 2-pyrrolidinone with chlorodimethylsilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chlorodimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- involves its ability to react with various nucleophiles and electrophiles. The chlorodimethylsilyl group is a reactive site that can undergo substitution or hydrolysis, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler derivative without the chlorodimethylsilyl group.
1-Methyl-2-pyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.
N-Methyl-2-pyrrolidone: Another derivative with a methyl group on the nitrogen atom.
The uniqueness of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- lies in the presence of the chlorodimethylsilyl group, which imparts different reactivity and properties compared to other derivatives.
Eigenschaften
CAS-Nummer |
76128-61-5 |
|---|---|
Molekularformel |
C7H14ClNOSi |
Molekulargewicht |
191.73 g/mol |
IUPAC-Name |
1-[[chloro(dimethyl)silyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,8)6-9-5-3-4-7(9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
JBGCGAVLHSWPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CN1CCCC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


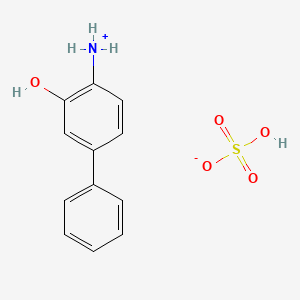
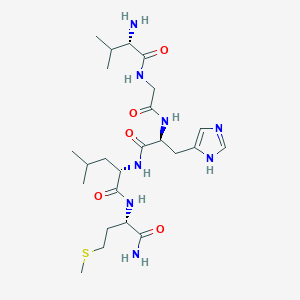

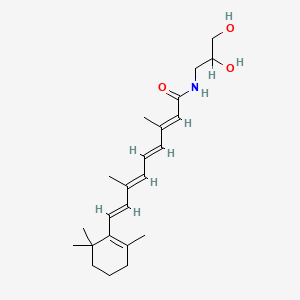
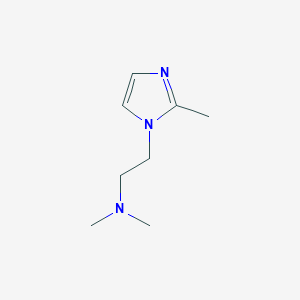
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
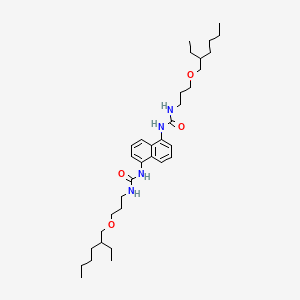
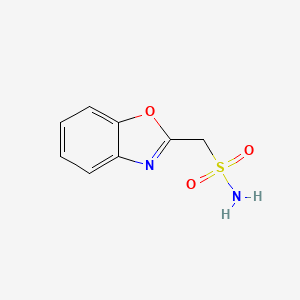
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
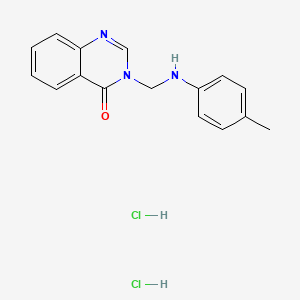
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
